![molecular formula C22H25ClN6O2S2 B12566371 4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine CAS No. 175669-17-7](/img/structure/B12566371.png)
4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polycarpine hydrochloride is a chemical compound known for its broad-spectrum inhibitory activity against various pathogens. It is derived from the marine organism Polycarpa aurata and exhibits significant antiviral and antifungal properties. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections.
準備方法
Synthetic Routes and Reaction Conditions: Polycarpine hydrochloride can be synthesized through a multi-step process involving the extraction of the active compound from Polycarpa aurata, followed by chemical modification to obtain the hydrochloride salt. The extraction typically involves solvent extraction methods, where the organism is processed to isolate the active compound.
Industrial Production Methods: In an industrial setting, the production of polycarpine hydrochloride involves large-scale extraction and purification processes. The extracted compound is subjected to various chemical reactions to convert it into the hydrochloride form. This process includes:
Extraction: Using solvents like ethanol or methanol to extract the active compound.
Purification: Employing techniques such as chromatography to purify the compound.
Conversion to Hydrochloride: Reacting the purified compound with hydrochloric acid to form polycarpine hydrochloride.
化学反応の分析
Types of Reactions: Polycarpine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, polycarpine hydrochloride can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert polycarpine hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound.
科学的研究の応用
Polycarpine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antiviral and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in treating viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
Polycarpine hydrochloride can be compared with other similar compounds such as pilocarpine hydrochloride and other muscarinic receptor agonists. While pilocarpine hydrochloride is primarily used for its cholinergic effects in treating conditions like glaucoma and dry mouth, polycarpine hydrochloride is unique in its broad-spectrum antiviral and antifungal activity.
類似化合物との比較
Pilocarpine Hydrochloride: Used in ophthalmology and for treating dry mouth.
Muscarinic Receptor Agonists: A class of compounds with similar cholinergic activity but different therapeutic applications.
Polycarpine hydrochloride stands out due to its unique source and broad-spectrum activity, making it a valuable compound for further research and development in antiviral therapies.
特性
CAS番号 |
175669-17-7 |
|---|---|
分子式 |
C22H25ClN6O2S2 |
分子量 |
505.1 g/mol |
IUPAC名 |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);1H |
InChIキー |
RCGKFYXICZRWQU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
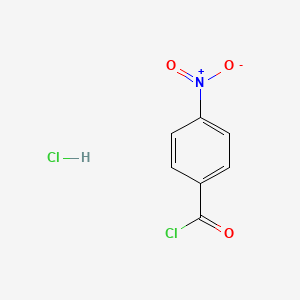

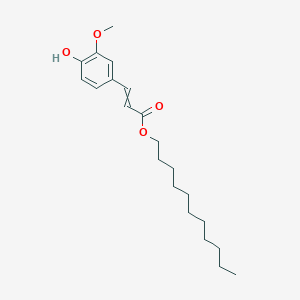
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
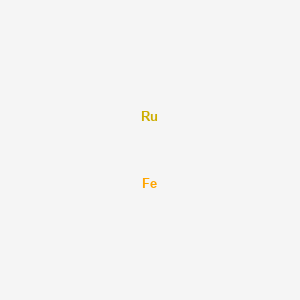
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
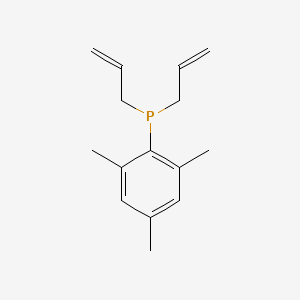
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
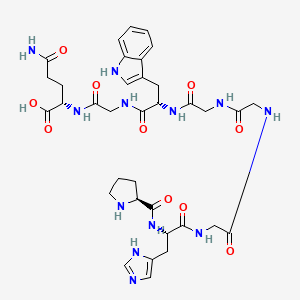
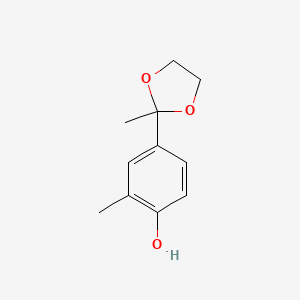
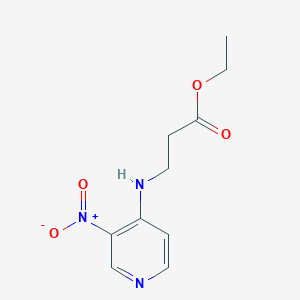
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
